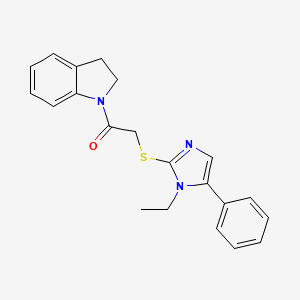

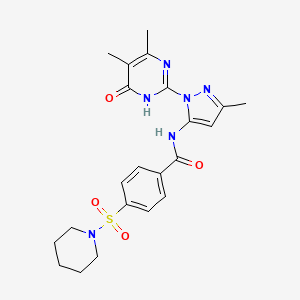

![molecular formula C16H16ClNO5S B2937011 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1396884-81-3](/img/structure/B2937011.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as Schiff-based (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate have been synthesized using the Schiff method .

Aplicaciones Científicas De Investigación

Biochemical and Antitumor Activities

- Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamides have been synthesized and evaluated for their inhibition of kynurenine 3-hydroxylase, demonstrating potential for detailed investigation of the kynurenine pathway's role after neuronal injury (S. Röver et al., 1997).

- Antitumor Activity : Novel benzenesulfonamide derivatives have shown remarkable in vitro antitumor activity against specific cancer cell lines, highlighting their potential as anticancer agents (J. Sławiński & Z. Brzozowski, 2006).

Pharmacological Applications

- Endothelin Receptor Antagonism : The effectiveness of benzenesulfonamide derivatives as endothelin receptor antagonists has been explored, particularly in preventing subarachnoid hemorrhage-induced cerebral vasospasm, suggesting their utility in treating vasospasm resulting from subarachnoid hemorrhage (M. Zuccarello et al., 1996).

Enzyme Inhibition for Therapeutic Uses

- Carbonic Anhydrase Inhibition : Benzenesulfonamide compounds have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their applications in developing anti-tumor strategies (H. Gul et al., 2016).

Receptor Antagonism for Disease Treatment

- Progesterone Receptor Antagonism : N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been identified as nonsteroidal progesterone receptor antagonists, offering new avenues for treating diseases like uterine leiomyoma and endometriosis (Ayumi Yamada et al., 2016).

Direcciones Futuras

While specific future directions for the compound are not available, similar compounds have shown potential as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Mecanismo De Acción

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal process of cell division, leading to cell cycle arrest . This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells .

Pharmacokinetics

Similar compounds have been found to obey lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The compound’s action results in cell cycle arrest and the induction of apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially shrinkage of tumors . It has been shown to have good selectivity between cancer cells and normal cells .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

Some studies suggest that similar compounds may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFJKQLONULRPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

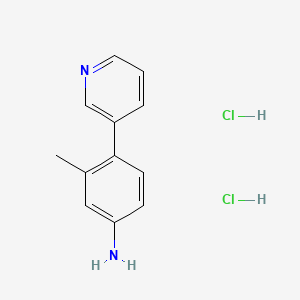

![5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

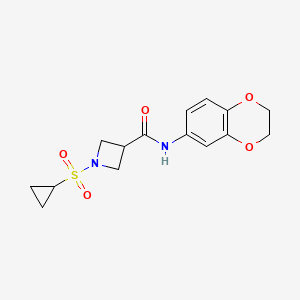

![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

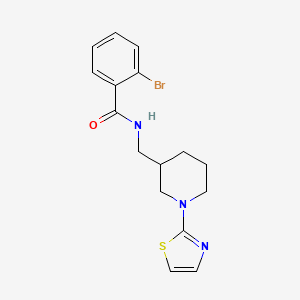

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2936941.png)

![1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2936944.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)

![N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)